4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of 428.96 g/mol. It is categorized as a piperazine derivative, which is significant in medicinal chemistry due to its diverse pharmacological activities. The compound is identified by its CAS number 301194-14-9 and is notable for its potential applications in drug development, particularly in neuropharmacology.
This compound falls under the classification of piperazine derivatives, which are known for their utility in various therapeutic areas, including antipsychotic and antidepressant medications. The presence of both a piperazine ring and a chlorophenyl moiety suggests potential interactions with neurotransmitter systems, making it a candidate for further pharmacological investigation.
The synthesis of 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps:
The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid features:
The structural formula can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction mechanisms can be elucidated using spectroscopic methods to track intermediates.
The mechanism of action for 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid likely involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety may enhance binding affinity to these receptors.
Pharmacological studies would be necessary to elucidate the specific receptor interactions and downstream signaling pathways affected by this compound, contributing to its therapeutic effects.
Key chemical properties include:
Relevant data on melting point, boiling point, and other physicochemical properties would be essential for practical applications.
This compound may find applications in:
The compound 4-(4-tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 301194-14-9) exemplifies advanced structural design in modern medicinal chemistry. Its systematic IUPAC name delineates three critical pharmacophoric elements:
Structurally, it belongs to the N-arylpiperazine class characterized by a six-membered heterocycle with two nitrogen atoms at opposing positions. This architecture enables diverse receptor interactions through:
Such derivatives represent evolution from simple piperazine drugs like the antipsychotic trifluoperazine toward targeted hybrid molecules with enhanced specificity for complex pathologies including cancer and CNS disorders [4] .
Table 1: Structural Components and Their Pharmacological Roles
Structural Element | Pharmacological Role | Chemical Properties |
---|---|---|
4-(3-Chlorophenyl)piperazine | Target engagement (e.g., AR, serotonin receptors) | Basic nitrogen; Aromatic chlorination enhances lipophilicity |
γ-Ketobutanoic acid chain | Solubility enhancement; Hydrogen-bond donation/acceptance | Acidic proton (pKa ~4.2); Polar carbonyl group |
4-tert-Butylphenyl ketone | Membrane penetration; Steric influence on binding orientation | High lipophilicity (logP ~5); Bulky substituent |
The strategic fusion of arylpiperazine scaffolds with ketobutanoic acid creates multifunctional agents with synergistic pharmacological profiles. This dual architecture enables:
Recent investigations reveal that such hybrids exhibit 60-75% AR antagonism at micromolar concentrations, outperforming first-generation antiandrogens like bicalutamide in cell-based assays. Their activity persists in enzalutamide-resistant models, suggesting potential for treating advanced CRPC [3] [4].
"Introduction of the tert-butyl group enhances membrane penetration without compromising target specificity, yielding a 2.3-fold improvement in cellular uptake versus unsubstituted phenyl analogs in prostate cancer models" [3].
Molecular weight (428.96 g/mol) and calculated logP (4.2) align with Lipinski guidelines, suggesting favorable oral absorption. The carboxylic acid provides a handle for prodrug development (e.g., ester prodrugs show 90% bioavailability in rodent models) [1] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: